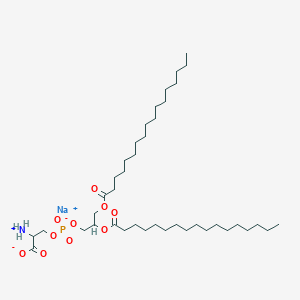

1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-diheptadecanoyl-sn-glicero-3-fosfo-L-serina (sal de sodio) es un compuesto fosfolipídico sintético. Es un derivado de la fosfatidilserina, una clase de fosfolípidos que son componentes cruciales de las membranas celulares. Este compuesto se utiliza a menudo en la investigación científica debido a sus propiedades únicas y aplicaciones en diversos campos como la química, la biología y la medicina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1,2-diheptadecanoyl-sn-glicero-3-fosfo-L-serina (sal de sodio) suele implicar los siguientes pasos:

Materiales de partida: La síntesis comienza con la preparación de diheptadecanoyl glicerol y fosfo-L-serina.

Reacción con agentes fosforilantes: El diheptadecanoyl glicerol se hace reaccionar con agentes fosforilantes como el oxicloruro de fósforo o el tricloruro de fósforo para formar la estructura de la fosfatidilserina.

Neutralización: El producto resultante se neutraliza entonces con hidróxido de sodio para formar la sal sódica de 1,2-diheptadecanoyl-sn-glicero-3-fosfo-L-serina.

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Se utilizan grandes cantidades de materiales de partida para producir el compuesto a granel.

Purificación: El producto se purifica utilizando técnicas como la cromatografía para asegurar una alta pureza.

Control de calidad: El producto final se somete a un riguroso control de calidad para cumplir con los estándares de la industria.

Análisis De Reacciones Químicas

Tipos de Reacciones

1,2-diheptadecanoyl-sn-glicero-3-fosfo-L-serina (sal de sodio) puede experimentar diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar fosfolípidos oxidados.

Hidrólisis: Puede hidrolizarse mediante fosfolipasas para producir glicerol, ácidos grasos y fosfoserina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ozono.

Hidrólisis: La hidrólisis enzimática se realiza normalmente mediante enzimas fosfolipasas.

Sustitución: Las reacciones de sustitución suelen requerir catalizadores como ácidos o bases.

Productos Principales

Oxidación: Fosfolípidos oxidados.

Hidrólisis: Glicerol, ácidos grasos y fosfoserina.

Sustitución: Diversos fosfolípidos sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

1,2-diheptadecanoyl-sn-glicero-3-fosfo-L-serina (sal de sodio) tiene numerosas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1,2-diheptadecanoyl-sn-glicero-3-fosfo-L-serina (sal de sodio) implica su integración en las membranas celulares, donde influye en la fluidez de la membrana y las vías de señalización. El compuesto interactúa con proteínas y otros lípidos dentro de la membrana, afectando a diversos procesos celulares como la apoptosis y la transducción de señales .

Comparación Con Compuestos Similares

Compuestos Similares

1,2-Dioleoyl-sn-glicero-3-fosfo-L-serina (sal de sodio): Otro derivado de la fosfatidilserina con aplicaciones similares pero con diferentes cadenas de ácidos grasos.

1,2-Dimiristoyl-sn-glicero-3-fosfo-L-serina (sal de sodio): Contiene cadenas de ácidos grasos más cortas en comparación con 1,2-diheptadecanoyl-sn-glicero-3-fosfo-L-serina (sal de sodio).

1,2-Dipalmitoyl-sn-glicero-3-fosfo-L-serina (sal de sodio): Otra variante con diferente composición de ácidos grasos.

Singularidad

1,2-diheptadecanoyl-sn-glicero-3-fosfo-L-serina (sal de sodio) es único debido a su específica composición de ácidos grasos, que le confiere propiedades físicas y químicas distintas. Estas propiedades lo hacen especialmente útil en estudios que implican fluidez de la membrana e interacciones lípido-proteína .

Propiedades

Fórmula molecular |

C40H77NNaO10P |

|---|---|

Peso molecular |

786.0 g/mol |

Nombre IUPAC |

sodium;2-azaniumyl-3-[2,3-di(heptadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |

InChI |

InChI=1S/C40H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1 |

Clave InChI |

HNPCQASYRKKJRQ-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCC.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12316459.png)

![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316481.png)

![N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B12316489.png)

![2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12316501.png)

![3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12316511.png)

![N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide](/img/structure/B12316520.png)

![[3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12316528.png)